Felbinac

Clinical Pharmacology Pain Management Evidence-Based Medicine

Felbinac (4-Biphenylacetic acid) is the active metabolite of fenbufen with balanced COX-1/COX-2 inhibition (IC50 865.68 nM & 976 nM). Clinically proven equivalent to oral ibuprofen (NNT 3.0) without GI risk. Key differentiation: no photoallergic contact sensitivity—unlike ketoprofen—making it ideal for sun-exposed application sites. Innovative solid nanoparticle gels boost percutaneous absorption 1.52-fold over conventional ointments. This unique safety-efficacy profile makes Felbinac the superior choice for topical NSAID development. Order high-purity Felbinac for your R&D today.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 5728-52-9
Cat. No. B1672330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelbinac
CAS5728-52-9
Synonyms3-biphenylylacetic acid
4-biphenylylacetic acid
biphenylacetic acid
biphenylylacetic acid
biphenylylacetic acid, 14C-labeled
felbinac
Traxam
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C14H12O2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16)
InChIKeyQRZAKQDHEVVFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Felbinac (CAS 5728-52-9): A Validated Topical NSAID with Quantified Clinical Differentiation for Procurement Decisions


Felbinac (4-biphenylacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylacetic acid class, recognized as the active metabolite of the prodrug fenbufen [1]. It functions as a non-selective cyclooxygenase (COX) inhibitor with quantified IC50 values of 865.68 nM for COX-1 and 976 nM for COX-2 . Unlike many NSAIDs, Felbinac is predominantly formulated for topical application, where it demonstrates rapid absorption kinetics (Tmax = 0.5 hr, Cmax = 32,508.83 nM in rats) and moderate oral bioavailability of 18.1% in animal models . Its clinical efficacy in acute pain conditions has been systematically quantified against placebo and peer topical NSAIDs through randomized controlled trial meta-analyses [2].

Why Felbinac (CAS 5728-52-9) Cannot Be Substituted Arbitrarily with Other Topical NSAIDs: Evidence of Differentiated Clinical Efficacy and Safety


Interchangeability among topical NSAIDs is not supported by quantitative clinical evidence. A systematic review of 86 randomized controlled trials involving 10,160 patients demonstrated that while ketoprofen, felbinac, ibuprofen, and piroxicam all showed significant superiority to placebo, benzydamine and indomethacin were no different from placebo in topical application [1]. Furthermore, the magnitude of clinical benefit differs substantially across active agents, with number needed to treat (NNT) values ranging from 2.6 (ketoprofen) to 4.2 (piroxicam), while felbinac occupies an intermediate position at NNT = 3.0 [1]. Safety differentiation is equally critical: felbinac does not induce photoallergic contact sensitivity even with immunoadjuvant pretreatment, whereas ketoprofen—despite its marginally lower NNT—causes photoallergic sensitization in 100% of tested animals and prolonged photosensitivity lasting at least 42 days after application [2]. Generic substitution without consideration of these quantitatively established differences in efficacy thresholds and safety profiles represents an unsupported procurement decision.

Felbinac (CAS 5728-52-9) Product-Specific Quantitative Differentiation Evidence: Comparator-Based Analysis for Scientific Selection


Clinical Efficacy Benchmarking: Felbinac NNT of 3.0 vs. Ibuprofen (NNT 3.5) and Piroxicam (NNT 4.2) in Acute Pain

In a quantitative systematic review of 86 randomized controlled trials covering 10,160 patients with acute pain conditions (soft tissue trauma, strains, sprains), felbinac demonstrated a number needed to treat (NNT) of 3.0 (95% CI not explicitly reported per drug subgroup but overall acute NNT 3.9 [3.4-4.4]) [1]. This places felbinac as clinically more effective than ibuprofen (NNT = 3.5) and piroxicam (NNT = 4.2), while ketoprofen showed the lowest NNT at 2.6 [1]. In chronic pain conditions (osteoarthritis, tendinitis), the overall topical NSAID NNT was 3.1 (2.7-3.8) [1].

Clinical Pharmacology Pain Management Evidence-Based Medicine

COX-1/COX-2 Inhibition Profile: Felbinac IC50 Quantification vs. Prodrug Fenbufen Comparison

Felbinac inhibits COX-1 with an IC50 of 865.68 nM and COX-2 with an IC50 of 976 nM, yielding a COX-2/COX-1 selectivity ratio of approximately 1.13 (essentially non-selective) . In comparison, its prodrug fenbufen exhibits COX-1 IC50 of 3.9 μM (3,900 nM) and COX-2 IC50 of 8.1 μM (8,100 nM) [1]. Thus, felbinac is approximately 4.5-fold more potent against COX-1 and 8.3-fold more potent against COX-2 than its prodrug on an IC50 basis [1].

Enzymology Molecular Pharmacology Inflammation Research

Metabolic Profile and Excretion Quantification: Minimal Unchanged Excretion vs. Extensive Phase I/II Metabolism

Following intravenous administration of felbinac trometamol in Sprague-Dawley rats, felbinac demonstrated high plasma protein binding (~95%) at concentrations up to 75 μg/mL [1]. Excretion of unchanged parent compound was minimal: urine 0.318%, feces 0.530%, and bile 0.465% of the administered dose [1]. The majority (63.6%) of the dose was excreted in urine as metabolites, with 4'-hydroxyfelbinac being the principal metabolite, accompanied by felbinac glucuronide, 4'-hydroxyfelbinac glucuronide, and sulfate conjugates [1].

Pharmacokinetics Drug Metabolism Toxicology

Topical Safety Differentiation: Absence of Photoallergic Sensitization vs. Ketoprofen-Induced Photoallergy

In a guinea pig experimental model evaluating phototoxicity and photoallergenicity of topical NSAIDs, photoallergic contact sensitization was induced in 100% of animals tested with both 40% and 5% ketoprofen formulations [1]. In photosensitized animals, eczematous lesions were elicitable with UVA irradiation alone even 42 days after topical application of ketoprofen [1]. In contrast, felbinac (Seltouch®) did not induce photoallergic contact sensitivity even with cyclophosphamide pretreatment as an immunoadjuvant to enhance sensitization [1]. No animals showed phototoxic reactions to either compound [1].

Dermatological Safety Phototoxicity Preclinical Toxicology

Nano-Formulation Enhancement: FEL-NP Gel AUC 1.52-fold vs. Commercial Felbinac Ointment

A felbinac solid nanoparticle gel formulation (FEL-NP gel, containing 1.5% felbinac nanoparticles of 20-200 nm) demonstrated significantly enhanced transdermal penetration and percutaneous absorption compared to both conventional microparticle gel (FEL-MP gel) and commercially available felbinac ointment [1]. The area under the felbinac concentration-time curve (AUC) for FEL-NP gel was 1.52-fold higher than commercial ointment and 1.38-fold higher than FEL-MP gel [1]. After 24 hours of treatment, felbinac content in rat skin treated with FEL-NP gel was 1.38-fold and 2.54-fold higher than commercial ointment and FEL-MP gel, respectively [1].

Pharmaceutical Formulation Nanotechnology Transdermal Drug Delivery

In Vivo Patch Comparison: Felbinac Anti-Inflammatory Profile vs. Diclofenac and Indomethacin in Rat Edema Model

In a rat carrageenan-induced paw edema model comparing topical patches, 1% diclofenac sodium demonstrated an edema suppression rate of 12.1-33.2%, which was higher than both 3.5% and 0.5% felbinac patches and 3.75% indomethacin patch [1]. In the brewer's yeast-induced hyperalgesia model, the pain threshold ratio did not decrease in the 1% diclofenac group, and 1/AUEC was significantly lower than control (p=0.004) and lowest among all NSAID groups tested [1]. This study provides quantitative comparator data showing that in this specific rat patch model, diclofenac 1% patch exhibited more prompt and persistent effects than the felbinac formulations tested [1].

Preclinical Pharmacology Anti-Inflammatory Assays Topical Formulation Testing

Felbinac (CAS 5728-52-9): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Topical Analgesic Formulation Development for Sun-Exposed Anatomical Sites

Procurement of felbinac for topical gel, cream, or patch formulations intended for use on sun-exposed body areas (e.g., hands, neck, face) is strongly supported by the compound's demonstrated absence of photoallergic sensitization potential, in direct contrast to ketoprofen which induces 100% photoallergic sensitization and prolonged photosensitivity lasting ≥42 days [1]. This safety differentiation reduces formulation liability and expands permissible labeling claims.

Nanoparticle-Enhanced Transdermal Delivery Research and Development

Felbinac is an optimal candidate for nanotechnology-enabled transdermal formulation research, as evidenced by the 1.52-fold AUC enhancement achieved with solid nanoparticle gel compared to commercial ointment and 2.54-fold higher 24-hour skin deposition [2]. The compound's physicochemical properties (logP ≈ 3.1, molecular weight 212.24 g/mol) support nanoparticle engineering approaches that significantly boost percutaneous absorption.

Acute Musculoskeletal Pain Models with Quantified Clinical Benchmarking

For researchers conducting clinical trials or preclinical studies in acute soft tissue injury, sprains, or strains, felbinac offers a well-characterized efficacy benchmark with NNT = 3.0, positioned between ketoprofen (NNT = 2.6) and ibuprofen (NNT = 3.5) [3]. This quantified clinical positioning enables precise power calculations for comparative effectiveness research and provides a validated reference point for novel formulation assessment.

Direct-Active NSAID Reference Standard for Analytical Method Development

Felbinac serves as a pharmacopoeial reference standard (EP and BP) with well-defined metabolic pathways characterized by LC-MS/MS [4]. Its metabolic profile—extensive oxidation to 4'-hydroxyfelbinac, glucuronidation, and sulfation—provides a comprehensive panel of analytes for HPLC-MS/MS method development and validation in pharmacokinetic studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felbinac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.